molecular formula C19H12F3N5OS B2965818 N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-68-6

N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2965818
CAS No.: 852374-68-6
M. Wt: 415.39
InChI Key: MAACRDOHPYXUKU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with fluorine atoms at strategic positions. This structure combines a triazolopyridazine scaffold—known for its pharmacological relevance in kinase inhibition and antimicrobial activity—with a thioacetamide linker and a difluorophenyl acetamide moiety. The fluorine substituents enhance metabolic stability and influence binding affinity to biological targets, making this compound a candidate for therapeutic or agrochemical applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5OS/c20-12-3-1-2-11(8-12)19-25-24-16-6-7-18(26-27(16)19)29-10-17(28)23-15-5-4-13(21)9-14(15)22/h1-9H,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAACRDOHPYXUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial properties against various pathogens. The compound may share similar attributes due to its structural components.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus0.125 - 8 μg/mL
Triazole BEscherichia coli1 - 8 μg/mL
Triazole CCandida albicans0.5 - 4 μg/mL

This table summarizes findings from studies that highlight the effectiveness of triazole derivatives against common bacterial and fungal strains .

Anti-Cancer Activity

The compound's potential anti-cancer properties have also been explored. Research on similar triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation in various cancer types. For example, compounds with a triazole-thione moiety have shown promising results against colon carcinoma and breast cancer cell lines.

Table 2: Anti-Cancer Activity of Related Compounds

Compound TypeCancer Cell LineIC50 (μM)
Triazole DerivativeHCT-116 (Colon)6.2
Triazole DerivativeT47D (Breast)27.3

These findings suggest that this compound may possess similar anti-cancer efficacy due to its structural characteristics .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many triazoles function as enzyme inhibitors, disrupting critical pathways in microbial and cancer cells.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain triazoles can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole-containing compounds. For instance:

  • Study on Antibacterial Properties : A study evaluated various triazole derivatives against drug-resistant bacterial strains and found significant activity against MRSA and Pseudomonas aeruginosa.
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of triazolo-thiones on breast cancer cell lines, demonstrating substantial growth inhibition compared to standard chemotherapeutics.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The 4-chlorophenyl substituent in the analog (CAS 852373-17-2) increases molecular weight and lipophilicity compared to fluorine, which may alter pharmacokinetic profiles .
  • Ethoxy Substitution : The ethoxyphenyl group in CAS 894062-00-1 introduces steric bulk and moderate polarity, which could reduce membrane permeability relative to the target compound’s difluorophenyl group .

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